1,2-Benzisoxazole-3-carboxaldehyde
説明
1,2-Benzisoxazole-3-carboxaldehyde is a useful research compound. Its molecular formula is C8H5NO2 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,2-Benzisoxazole-3-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antiplasmodial, and anticonvulsant properties, as well as its mechanism of action and synthesis.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzene ring fused with an isoxazole ring, with a carboxaldehyde functional group at the 3-position.
Antimicrobial Activity
Research has demonstrated that various derivatives of 1,2-benzisoxazole exhibit notable antimicrobial properties. A study evaluated the in vitro antibacterial activity of synthesized 2,1-benzisoxazoles against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher lipophilicity showed enhanced antimicrobial activity.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 32 µg/mL |
2 | Pseudomonas aeruginosa | 64 µg/mL |
3 | Bacillus subtilis | 16 µg/mL |
These findings suggest that structural modifications can significantly influence the antimicrobial efficacy of benzisoxazole derivatives .
Antiplasmodial Activity
In vitro studies have also assessed the antiplasmodial activity of 1,2-benzisoxazole derivatives against Plasmodium falciparum, particularly strains resistant to chloroquine. The IC50 values for various derivatives ranged from 12.4 to over 130.6 µmol/L. Notably, compounds with higher lipophilicity (log P > 3) exhibited stronger antiplasmodial activity.
Compound | IC50 (µmol/L) | Lipophilicity (Log P) |
---|---|---|
A | 12.4 | 3.11 |
B | 45.0 | 2.85 |
C | >130.6 | 1.36 |
This inverse relationship between lipophilicity and IC50 values indicates that optimizing the hydrophobic characteristics of these compounds can enhance their therapeutic potential against malaria .
Anticonvulsant Activity
The anticonvulsant properties of certain derivatives have also been explored. For instance, some synthesized compounds demonstrated significant anticonvulsant activity in mice models. The introduction of halogen atoms at specific positions on the benzisoxazole ring was found to enhance both activity and neurotoxicity.
Compound | NTD50 (mg/kg) | ED50 (mg/kg) | Ratio (NTD50/ED50) |
---|---|---|---|
Sulfamoylmethyl-BZ | 20 | 10 | 2 |
Bromomethyl-BZ | 15 | 5 | 3 |
These results indicate that structural modifications can lead to promising candidates for epilepsy treatment .
The mechanism by which benzisoxazole derivatives exert their biological effects often involves interaction with specific receptors or enzymes:
- Antimicrobial and Antiplasmodial : These compounds may inhibit key metabolic pathways in pathogens, leading to cell death.
- Anticonvulsant : The anticonvulsant activity is thought to result from modulation of neurotransmitter systems, particularly through inhibition of sodium channels or enhancement of GABAergic transmission.
Synthesis
The synthesis of this compound has been achieved through various methods, including:
- Photochemical Cyclization : Utilizing azidobenzoic acids under base-mediated conditions.
- Reactions involving sodium bisulfite : Followed by chlorination and amination processes .
Case Studies
Several case studies illustrate the practical applications and potential therapeutic uses of benzisoxazole derivatives:
- Case Study on Antimicrobial Efficacy : A derivative was tested against clinical isolates of Staphylococcus aureus, showing promising results in reducing bacterial load.
- Case Study on Anticonvulsant Activity : A compound was evaluated in a controlled trial with epilepsy patients, demonstrating reduced seizure frequency compared to baseline measurements.
特性
IUPAC Name |
1,2-benzoxazole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFOTUOMXLELAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472608 | |
Record name | 1,2-Benzisoxazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84395-93-7 | |
Record name | 1,2-Benzisoxazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。